molecular formula C20H17BrFN3O B11022527 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

2-(5-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11022527
M. Wt: 414.3 g/mol
InChI Key: KZJZPPGFFGMQQM-UHFFFAOYSA-N
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Description

This compound features a bis-indole scaffold connected via an acetamide-ethyl linker. The first indole ring is substituted with a bromine atom at position 5 (C5), while the second indole carries a fluorine atom at position 5 (C5). The molecular formula is C₂₀H₁₇BrFN₃O (calculated molecular weight: 428.23 g/mol). Its structure combines halogenated substituents (Br and F), which are hypothesized to enhance target binding through electronic and steric effects.

Properties

Molecular Formula

C20H17BrFN3O

Molecular Weight

414.3 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C20H17BrFN3O/c21-15-1-4-19-13(9-15)6-8-25(19)12-20(26)23-7-5-14-11-24-18-3-2-16(22)10-17(14)18/h1-4,6,8-11,24H,5,7,12H2,(H,23,26)

InChI Key

KZJZPPGFFGMQQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CCNC(=O)CN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps:

    Bromination and Fluorination: The starting materials, 1H-indole, are subjected to bromination and fluorination reactions to introduce the bromine and fluorine atoms at specific positions on the indole rings.

    Acylation: The brominated and fluorinated indoles are then acylated with acetic anhydride to form the corresponding acetamides.

    Coupling Reaction: Finally, the two acetamide derivatives are coupled together using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The indole rings can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom could yield a variety of substituted indole derivatives.

Scientific Research Applications

2-(5-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules in organic chemistry.

    Biology: The compound may be used in studies to understand the biological activities of indole derivatives, including their interactions with biological targets.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity for these targets, potentially leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Implications

The compound is compared to analogs with substitutions at the indole rings, linker modifications, or functional group changes. Key differences include:

  • Halogen type and position : Bromine (Br) vs. chlorine (Cl) or fluorine (F).
  • Substituent electronic effects : Electron-withdrawing (F, Br) vs. electron-donating (methoxy, OCH₃).
  • Linker flexibility : Ethyl vs. phenylethyl groups.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological Activity Evidence ID
Target Compound C₂₀H₁₇BrFN₃O 428.23 5-Br (Indole-1), 5-F (Indole-3) Hypothesized Notum inhibition -
2-(5-Bromo-1H-indol-1-yl)-N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide C₂₁H₂₀BrN₃O₂ 426.31 5-Br (Indole-1), 5-OCH₃ (Indole-3) -
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]acetamide (HWH) C₁₂H₁₂FN₂O 220.24 5-F (Indole-3) Notum inhibitor fragment
Melatonin C₁₃H₁₆N₂O₂ 232.28 5-OCH₃ (Indole-3) Hormone, Notum inhibition
2-(6-Chloro-1H-indol-1-yl)-N-[2-(5-Chloro-1H-indol-3-yl)ethyl]acetamide C₂₀H₁₇Cl₂N₃O 390.28 6-Cl (Indole-1), 5-Cl (Indole-3) -
2-(5-Bromo-1H-indol-1-yl)-N-(2-Phenylethyl)acetamide C₁₉H₁₈BrN₂O 378.27 5-Br (Indole-1), Phenylethyl linker -

Detailed Analysis of Structural Analogues

Halogenated Derivatives
  • Bromine vs. Chlorine: Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to chlorine. For example, the C20H17Cl2N3O analog () has a lower molecular weight (390.28 vs.
  • Fluorine vs. Methoxy: The target’s 5-F substituent (vs. melatonin’s 5-OCH₃) reduces electron density on the indole ring, which could alter π-π stacking or hydrogen-bonding interactions with enzymes like Notum .
Linker Modifications
  • Ethyl vs.
Functional Group Variations
  • Acetamide vs. Sulfonamide : Sulfonamide derivatives (e.g., in ) introduce stronger hydrogen-bonding capacity, which may improve solubility but alter pharmacokinetics .

Research Findings and Implications

  • Notum Inhibition: The fragment HWH (C₁₂H₁₂FN₂O) inhibits Notum, a Wnt deacylase, with its 5-F substituent playing a critical role in binding. The target compound’s additional 5-Br indole could enhance avidity through dual-site interactions .
  • Melatonin Analogs : Melatonin’s 5-OCH₃ group is essential for binding to melatonin receptors. The target’s 5-F substitution may shift selectivity toward other targets, such as kinases or proteases .
  • Synthetic Accessibility : Copper-mediated coupling () and palladium-catalyzed reactions () are viable routes for synthesizing such bis-indole acetamides .

Biological Activity

The compound 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is a synthetic derivative of indole, which has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H12BrFN2OC_{13}H_{12}BrFN_2O with a molecular weight of 303.15 g/mol. The presence of bromine and fluorine atoms in the indole rings is thought to enhance its biological activity by modifying electronic properties and steric effects.

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study demonstrated that indole derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Indole Derivatives

Compound NameMIC (µg/ml)Target Organism
Compound A10Staphylococcus aureus
Compound B15Escherichia coli
Compound C20Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide has been explored in various cancer cell lines. Preliminary studies suggest that the compound may induce cytotoxic effects through apoptosis in cancer cells.

Case Study: Cytotoxicity in Cancer Cell Lines
In a study involving MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines, the compound exhibited IC50 values indicating significant cytotoxicity:

Cell LineIC50 (µM)Mechanism of Action
MCF715Induction of apoptosis
A54912Cell cycle arrest at G2/M
HepG28Inhibition of proliferation

These results suggest that the compound may serve as a lead for further development as an anticancer agent.

The biological activity of 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is hypothesized to involve interaction with specific enzymes or receptors. The indole structure is known for its ability to bind to various biological targets, potentially modulating their activity. Studies have indicated that such compounds can inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .

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